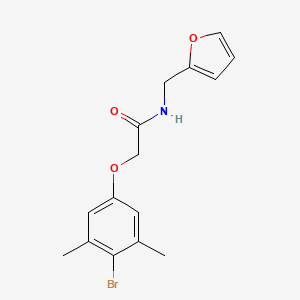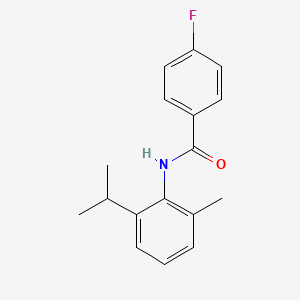![molecular formula C15H10F4N2OS B5874643 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as TFB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in target cells. For example, this compound has been shown to inhibit the activity of the enzyme β-lactamase, which is responsible for the degradation of β-lactam antibiotics. This compound has also been found to bind to the protein tubulin, which plays a key role in cell division, leading to the disruption of the microtubule network and subsequent apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target cell type and concentration of the compound. In general, this compound has been found to induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation. This compound has also been shown to modulate the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its broad range of biological activities, which makes it a useful tool for investigating different cellular processes. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of this compound-based antibiotics, which could be used to treat bacterial infections that are resistant to current antibiotics. Another area of research is the investigation of this compound's potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in different cell types.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves a multistep process that starts with the reaction of 3-(trifluoromethyl)aniline with carbon disulfide to obtain the corresponding thiourea. This intermediate is then reacted with 2-fluorobenzoyl chloride to form this compound. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. In particular, this compound has been found to inhibit the activity of a key enzyme involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibiotics. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Propriétés
IUPAC Name |
2-fluoro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-12-7-2-1-6-11(12)13(22)21-14(23)20-10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCNSTYXAHGASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)




![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)




![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)
![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)

